molecular formula C10H12BrNO3 B1438101 2-(3-Bromopropoxy)-4-methyl-1-nitrobenzene CAS No. 848589-65-1

2-(3-Bromopropoxy)-4-methyl-1-nitrobenzene

Cat. No. B1438101
CAS RN: 848589-65-1
M. Wt: 274.11 g/mol
InChI Key: YLGIKBSXQSMZHU-UHFFFAOYSA-N
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Description

  • Appearance : It exists as a liquid with a refractive index of n20/D 1.478 (literature value) .

Synthesis Analysis

  • Etherification : The resulting bromonitrobenzene is then reacted with 3-bromopropyl alcohol to form the desired product .

Molecular Structure Analysis

The molecular structure of 2-(3-Bromopropoxy)-4-methyl-1-nitrobenzene consists of a benzene ring substituted with a nitro group and an ether group. The bromine atom is attached to the third carbon of the propoxy group .


Chemical Reactions Analysis

  • Grignard Reaction : The compound can participate in Grignard reactions to form more complex organic molecules .

Physical And Chemical Properties Analysis

  • Solubility : It is soluble in organic solvents like dichloromethane and ethyl acetate .

Scientific Research Applications

  • Photoreactive Properties : Nitrobenzenes, including derivatives like "2-(3-Bromopropoxy)-4-methyl-1-nitrobenzene", have been studied for their photoreactive properties. In a study by McIntyre, Coleman, and Wubbels (2004), nitrobenzenes reacted efficiently under irradiation in concentrated hydrobromic acid, highlighting their potential in photoreactive applications (McIntyre, Coleman, & Wubbels, 2004).

  • Material Science and Polymer Applications : This compound has applications in material science, particularly in the development of polymer solar cells. Fu et al. (2015) demonstrated that the introduction of a similar nitrobenzene derivative significantly improved the electron transfer process in polymer solar cells, indicating potential use in photovoltaic materials (Fu et al., 2015).

  • Spectroscopy and Magnetic Properties : The spectroscopic and magnetic properties of similar nitrobenzene derivatives have been explored. Ahmadi and Amani (2012) studied Schiff base dye ligands containing nitrobenzene groups, revealing insights into their magnetic properties and biological activity (Ahmadi & Amani, 2012).

  • Environmental Applications : Research has been conducted on the use of nitrobenzene derivatives in environmental applications, such as the spectrophotometric determination of anionic surfactants in river waters. Higuchi et al. (1980) synthesized nitro, bromo, and methyl derivatives for this purpose, demonstrating their utility in environmental monitoring (Higuchi et al., 1980).

Safety and Hazards

  • Safety Information : Use appropriate protective equipment when handling this compound .

Future Directions

: Sigma-Aldrich Product Information

properties

IUPAC Name

2-(3-bromopropoxy)-4-methyl-1-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO3/c1-8-3-4-9(12(13)14)10(7-8)15-6-2-5-11/h3-4,7H,2,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLGIKBSXQSMZHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)[N+](=O)[O-])OCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30655481
Record name 2-(3-Bromopropoxy)-4-methyl-1-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30655481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Bromopropoxy)-4-methyl-1-nitrobenzene

CAS RN

848589-65-1
Record name 2-(3-Bromopropoxy)-4-methyl-1-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30655481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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